2-(4-Nitrophenylthio)pyrimidine
CAS No.: 19581-24-9
Cat. No.: VC20808429
Molecular Formula: C10H7N3O2S
Molecular Weight: 233.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19581-24-9 |
|---|---|
| Molecular Formula | C10H7N3O2S |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylpyrimidine |
| Standard InChI | InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H |
| Standard InChI Key | VFZRGLKTZAKXCP-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics
Molecular Structure and Properties
2-(4-Nitrophenylthio)pyrimidine features a planar pyrimidine ring connected to a 4-nitrophenyl group through a sulfur atom. The molecular arrangement creates a unique electronic distribution that influences its chemical behavior and biological interactions. The Standard InChI notation for this compound is InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7, which encodes its complete structural information including atom connectivity and stereochemistry.
Chemical Bonds and Functional Groups
The compound contains several key functional groups that contribute to its reactivity and properties. The nitro group (-NO2) on the phenyl ring acts as a strong electron-withdrawing group, affecting the electron density distribution throughout the molecule. This electronic effect influences the reactivity of the thioether linkage and the pyrimidine ring. The pyrimidine ring contains two nitrogen atoms in a 1,3-relationship, creating a heterocyclic system with distinct electronic properties. The sulfur atom forming the thioether bridge introduces unique characteristics in terms of bond length, bond angle, and electronic distribution compared to oxygen-containing analogs.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(4-Nitrophenylthio)pyrimidine typically involves nucleophilic substitution reactions between appropriately functionalized pyrimidine derivatives and thiol compounds. According to available research data, one common synthetic route involves the reaction of pyrimidine derivatives with electrophiles to introduce the 4-nitrophenylthio group at the desired position. This approach capitalizes on the nucleophilic character of sulfur compounds and the electrophilic nature of certain pyrimidine positions, particularly C-2, which is activated toward nucleophilic attack.
Nucleophilic Substitution Reactions
A prevalent method for synthesizing 2-(4-Nitrophenylthio)pyrimidine involves the nucleophilic substitution reaction between a leaving group-containing pyrimidine (such as 2-chloropyrimidine) and 4-nitrobenzenethiol. This reaction typically proceeds under basic conditions to facilitate the deprotonation of the thiol, enhancing its nucleophilicity. The general synthetic route can be summarized as:
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Preparation or acquisition of 2-halopyrimidine (typically 2-chloro or 2-bromopyrimidine)
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Reaction with 4-nitrobenzenethiol in the presence of a base
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Purification of the resulting 2-(4-Nitrophenylthio)pyrimidine product
The base used in this reaction serves to deprotonate the thiol group, generating a more nucleophilic thiolate anion that readily attacks the electrophilic C-2 position of the pyrimidine ring, displacing the halide leaving group.
Alternative Synthesis Approaches
Alternative synthetic approaches to 2-(4-Nitrophenylthio)pyrimidine may include:
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Palladium-catalyzed thioetherification reactions between 2-halopyrimidines and 4-nitrobenzenethiol
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Copper-catalyzed coupling reactions under milder conditions
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Microwave-assisted synthesis to enhance reaction rates and yields
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Green chemistry approaches using alternative solvents or solvent-free conditions
These alternative methods aim to improve reaction efficiency, reduce environmental impact, or provide access to derivatives that might be challenging to synthesize using conventional methods. The selection of a particular synthetic approach depends on factors such as available starting materials, desired scale, and specific requirements for yield and purity.
Biological Activities
Antimicrobial Properties
Studies have indicated that compounds containing nitrophenylthio groups, including 2-(4-Nitrophenylthio)pyrimidine, exhibit antimicrobial properties. According to research findings, assays conducted against various bacterial strains have demonstrated that this compound possesses significant inhibitory effects. The antimicrobial activity is likely influenced by the presence of both the pyrimidine ring and the nitrophenyl group, which may interact with specific bacterial targets.
Applications
Medicinal Chemistry Applications
The biological activities exhibited by 2-(4-Nitrophenylthio)pyrimidine position it as a promising candidate for various medicinal chemistry applications. Its antimicrobial properties suggest potential development as an antibacterial agent, particularly for targeting resistant bacterial strains where new chemical entities are urgently needed. Similarly, its anticancer activities open avenues for development as anticancer therapeutics or as a lead compound for designing more potent and selective anticancer agents.
Additionally, the unique structural features of this compound, particularly the combination of a pyrimidine ring with a 4-nitrophenylthio group, provide opportunities for developing derivatives with enhanced pharmacokinetic properties or target selectivity. Structure-based drug design approaches can leverage the basic scaffold of 2-(4-Nitrophenylthio)pyrimidine to develop compounds with improved biological activities and drug-like properties.
Analytical Chemistry Applications
The distinct structural features of 2-(4-Nitrophenylthio)pyrimidine also suggest potential applications in analytical chemistry. The nitro group and the pyrimidine ring provide characteristic spectroscopic signatures that can be utilized in developing analytical methods. Potential applications include:
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Development of colorimetric or fluorescent sensors
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Reference standards for chromatographic or spectroscopic methods
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Derivatization agents for specific functional groups
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Components in selective extraction or separation systems
These applications would exploit the unique chemical and physical properties of 2-(4-Nitrophenylthio)pyrimidine to address specific analytical challenges.
Research Findings and Data Analysis
Physicochemical Properties
Based on the available literature, the key physicochemical properties of 2-(4-Nitrophenylthio)pyrimidine are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(4-Nitrophenylthio)pyrimidine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 19581-24-9 | |
| Molecular Formula | C10H7N3O2S | |
| Molecular Weight | 233.25 g/mol | |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylpyrimidine | |
| Physical Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
The limited information available on certain physicochemical properties highlights the need for further characterization studies for this compound.
| Compound | C6-N1 (Å) | N1-N2 (Å) | C3-N2 (Å) |
|---|---|---|---|
| 1a | 1.364 | 1.410 | 1.235 |
| 1b | 1.345 | 1.392 | 1.260 |
| 1c | 1.364 | 1.390 | 1.271 |
| 1d | 1.358 | 1.394 | 1.265 |
While these values are specific to pyrazolines rather than pyrimidines, they illustrate how nitrophenyl substituents influence bond lengths in heterocyclic systems, which may have parallels in 2-(4-Nitrophenylthio)pyrimidine.
Research Limitations and Future Directions
The available literature on 2-(4-Nitrophenylthio)pyrimidine reveals several research limitations and opportunities for future investigation:
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Limited detailed structural characterization data specific to this compound
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Incomplete understanding of its mechanism of action in biological systems
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Lack of comprehensive structure-activity relationship studies
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Limited exploration of its potential applications beyond antimicrobial and anticancer activities
These limitations highlight the need for more comprehensive studies on this compound, including detailed structural analysis, mechanistic studies of its biological activities, and systematic exploration of its potential applications. Future research directions may include:
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Comprehensive structural analysis using X-ray crystallography and advanced spectroscopic techniques
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Detailed mechanistic studies to understand its mode of action against bacterial strains and cancer cells
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Systematic modification of its structure to develop more potent and selective derivatives
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Exploration of its potential applications in material science and other domains
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